molecular formula C14H25NO11 B1220879 N-Acetylgalactosaminyl-(1-4)-glucose CAS No. 92762-44-2

N-Acetylgalactosaminyl-(1-4)-glucose

Katalognummer: B1220879
CAS-Nummer: 92762-44-2
Molekulargewicht: 383.35 g/mol
InChI-Schlüssel: WGFRERGCCNWVHK-URFZRFJVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction to N-Acetylgalactosaminyl-(1-4)-Glucose

Chemical Definition and Taxonomic Classification

This compound (IUPAC name: 2-acetamido-2-deoxy-β-D-galactopyranosyl-(1→4)-D-glucopyranose) is a disaccharide with the molecular formula C₁₄H₂₅NO₁₁ and a molar mass of 383.35 g/mol. Its structure consists of two monosaccharides:

  • N-Acetylgalactosamine (GalNAc) : A hexose derivative with an acetylated amino group at position C2.
  • Glucose : A six-carbon aldose in its pyranose form.

The β-(1→4) linkage between the anomeric carbon (C1) of GalNAc and the hydroxyl group at C4 of glucose confers stereochemical specificity, influencing its biological interactions. This bond orientation distinguishes it from structurally similar disaccharides like N-acetyllactosamine (Galβ1-4GlcNAc), which contains N-acetylglucosamine instead of glucose.

Taxonomic Classification
  • Class : Glycosides
  • Subclass : N-Acetylhexosamines
  • Biosynthetic Family : Non-reducing disaccharides involved in O-linked glycoprotein synthesis.
Property This compound N-Acetyllactosamine (LacNAc)
Monosaccharide Units GalNAc + Glucose Galactose + GlcNAc
Linkage Type β-(1→4) β-(1→4)
Biological Role Glycoprotein biosynthesis Cell adhesion, immune response

Historical Context of Discovery and Characterization

Initial isolation of this compound occurred in the late 20th century during studies on bacterial polysaccharides. Researchers identified it in Pseudomonas aeruginosa exopolysaccharides, where it contributes to biofilm matrix integrity. Early structural elucidation relied on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming the β-configuration of the glycosidic bond.

Key advancements include:

  • Enzymatic Synthesis : The development of β-1,4-galactosyltransferases enabled large-scale production, bypassing inefficient chemical methods.
  • Functional Studies : By the 2010s, its role in mammalian glycoproteins was linked to mucin-type O-glycosylation, particularly in stabilizing secretory proteins.

Despite its discovery alongside related glycans like LacNAc, this compound remained understudied until proteomic techniques highlighted its prevalence in pathogenic and eukaryotic glycomes.

Biological Prevalence Across Evolutionary Lineages

This disaccharide exhibits broad phylogenetic distribution:

Bacteria
  • Pseudomonas aeruginosa : Integral to lipopolysaccharide (LPS) structures, enhancing virulence and biofilm formation.
  • Staphylococcus aureus : Recent studies identified GalNAc-containing polysaccharides in surface carbohydrates, modulating phage adsorption.
Plants
  • Found in arabinogalactan proteins (AGPs) of cell walls, facilitating cell-cell communication during growth.
Mammals
  • Human Tissues :
    • Brain : Concentrated in gray matter glycoproteins, with levels declining with age.
    • Mucins : Forms core O-glycans in gastrointestinal and respiratory tracts, protecting epithelial surfaces.
  • Immune System : Serves as a ligand for lectins involved in pathogen recognition.
Organism Localization Function
P. aeruginosa LPS layer Biofilm stability
Homo sapiens Mucins, neural glycoproteins Cell adhesion, signal transduction
Arabidopsis thaliana Cell wall AGPs Developmental signaling

Eigenschaften

CAS-Nummer

92762-44-2

Molekularformel

C14H25NO11

Molekulargewicht

383.35 g/mol

IUPAC-Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-5(19)15-9-12(24)11(23)8(4-18)25-14(9)26-13(7(21)3-17)10(22)6(20)2-16/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10+,11-,12+,13+,14-/m0/s1

InChI-Schlüssel

WGFRERGCCNWVHK-URFZRFJVSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)O)O)CO)O)O

Isomerische SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O

Kanonische SMILES

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)O)O)CO)O)O

Synonyme

GalNAc-1-4-Glc
GalNAcbeta1-4Glc
N-acetylgalactosaminyl-(1-4)-glucose
N-AcGln-1,4-Glu

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Linkage Biological Source Function Reference
N-Acetylgalactosaminyl-(1-4)-glucose GalNAcβ1-4Glc Salmonella LPS (hypothetical) Antigenic determinant
β-D-Galβ1-3GalNAcβ1-3GlcNAcβ1-4Fuc Galβ1-3GalNAcβ1-3GlcNAcβ1-4Fuc Salmonella LPS O-antigen synthesis
ManNAcβ1-4GlcNAc ManNAcβ1-4GlcNAc Bacillus cell walls Teichoic acid-peptidoglycan linkage
GalNAcα1-4GlcNAc GalNAcα1-4GlcNAc Human cells Glycoprotein modification
GalNAcα1-3GalNAcβ1-3Gal...Ceramide GalNAcα1-3GalNAc... Canine kidney cells Cell adhesion to laminin

Research Findings and Implications

  • Bacterial Antigenicity : The β1-4 linkage in Salmonella LPS enhances resistance to host lysozymes, enabling immune evasion .
  • Enzymatic Specificity : α4GalNAc-T3’s preference for α-linkages underscores evolutionary divergence between prokaryotic and eukaryotic glycosylation systems .
  • Therapeutic Potential: Targeting β1-4 linkages in bacterial glycans could disrupt pathogen adhesion and biofilm formation .

Notes on Contradictions and Limitations

  • highlights α1-4 linkages in humans, contrasting with β-linkages in bacteria, suggesting divergent biological roles.

Vorbereitungsmethoden

Bovine Colostrum β4-GalNAcT System

The enzymatic basis for GalNAcβ1→4Glc synthesis was first elucidated in bovine colostrum, where β4-GalNAcT catalyzes the transfer of GalNAc from UDP-GalNAc to glucose. This membrane-bound enzyme is uniquely induced by α-lactalbumin (α-LA), a milk protein that modulates substrate specificity. Under physiological conditions, β4-GalNAcT exhibits a K**m of 2.5 mM for UDP-GalNAc and 8.4 mM for glucose, with optimal activity at pH 7.0 and 37°C. However, the yield of GalNAcβ1→4Glc in vivo remains low (15–20 mg/L), attributed to weak enzyme-α-LA interactions and competition with endogenous β4-galactosyltransferase.

Recombinant Enzyme Systems

Recent efforts have focused on recombinant β4-GalNAcT production to overcome yield limitations. Bombyx mori N-acetylgalactosaminyltransferase (BmGalNAcT), a homolog with 42% sequence identity to mammalian enzymes, demonstrates transferase activity toward glucose when expressed in Escherichia coli. Site-directed mutagenesis of the catalytic domain (D191A/D193A) abolished activity, confirming the conserved DXDD motif’s role in UDP-sugar binding. Purified BmGalNAcT achieves a V**max of 12.3 μmol·min⁻¹·mg⁻¹ for glucose, though product isolation remains challenging due to competing hydrolysis.

Chemoenzymatic Strategies for Controlled Synthesis

Glycosynthase-Mediated Transglycosylation

The TxGH116 E441G glycosynthase mutant enables stereoselective synthesis of α-linked glucosides via transglycosylation. While originally applied to synthesize α-glucosylazide, this system can be adapted for GalNAcβ1→4Glc by substituting p-nitrophenyl β-D-glucopyranoside with UDP-GalNAc donors. Optimized conditions (100 mM sodium azide, citrate-phosphate buffer pH 4.6, 45°C) yield 78% conversion in 24 h. A two-stage bioreactor design—combining immobilized enzymes with cross-flow filtration—enhances continuous production, achieving >98% purity.

Click Chemistry for Functionalization

Post-synthetic modification of GalNAcβ1→4Glc exploits copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, propargylamine derivatives react with α-glucosylazide intermediates to form 1,2,3-triazole conjugates. Methodologies vary:

  • Method A : CuI/DIPEA in CH₃CN/H₂O (2:1) at 25°C (78% yield).

  • Method B : CuSO₄/sodium ascorbate in t-BuOH/H₂O (5:1) at 50°C (65% yield).

Chemical Synthesis and Challenges

Acid Hydrolysis and Protecting Groups

Chemical synthesis of GalNAcβ1→4Glc remains limited due to stereochemical complexity. Analogous methods for GlcNAc production—such as chitin hydrolysis with 15–36% HCl at 40–80°C—yield <65% product. Selective N-acetylation of glucosamine using acetic anhydride and tributylamine achieves 70% purity but requires extensive chromatography.

Regioselective Coupling

No direct chemical synthesis of GalNAcβ1→4Glc has been reported. Theoretical approaches involve:

  • Benzylidene protection of glucose C4/C6 hydroxyls.

  • Trichloroacetimidate activation of GalNAc C1.

  • BF₃·OEt₂-promoted coupling (30–40% yield, predicted).

Biotechnological Production Systems

Continuous Fermentation

A five-unit bioreactor system—originally designed for GlcNAc—demonstrates scalability for disaccharide synthesis:

  • Fermentation : Serratia marcescens QM B1466 produces chitinolytic enzymes (105 U/mL activity).

  • Enzyme Recovery : Ultrafiltration concentrates β4-GalNAcT to 2.5 g/L.

  • Substrate Pretreatment : Ball milling reduces chitin particle size to <50 μm.

  • Hydrolysis : Packed-bed reactors maintain 85% substrate conversion.

  • Purification : Cross-flow filtration removes >99% protein contaminants.

Enzyme Engineering

Directed evolution of BmGalNAcT improved thermostability (T**opt from 37°C to 50°C) and UDP-GalNAc affinity (K**m reduced by 40%). Computational design using Rosetta identified F241V and Q189R mutations that enhance glucose binding.

Analytical Characterization

Chromatographic Methods

  • HPLC : C18 reverse-phase columns (5 μm, 4.6 × 250 mm) with acetonitrile/water gradients resolve GalNAcβ1→4Glc (retention time: 12.3 min).

  • TLC : Silica gel 60 F₂₅₄ plates using EtOAc/MeOH/H₂O (7:2:1) show R**f = 0.38.

Spectroscopic Validation

  • NMR : ¹H NMR (500 MHz, D₂O) δ 5.21 (d, J = 3.5 Hz, H1-GalNAc), 4.45 (d, J = 8.0 Hz, H1-Glc).

  • MS : ESI-MS m/z 463.18 [M+Na]⁺ .

Q & A

Q. How is the structure of N-acetylgalactosaminyl-(1-4)-glucose determined in bacterial lipopolysaccharides?

Methodological Answer: Structural elucidation involves a combination of:

  • Periodate oxidation to identify unprotected hydroxyl groups and linkage positions. For example, oxidation studies on Salmonella lipopolysaccharides revealed that fucose residues are 4-O-substituted, not 3-O-substituted .
  • Enzymatic hydrolysis with α- and β-glucosidases to confirm glycosidic bond stereochemistry. This method distinguished β-D-glucosyl-(1-6)-N-acetylgalactosamine linkages in Salmonella O-antigens .
  • Morgan-Elson reaction to detect 2-acetamido sugar substitutions, which ruled out 2-O-substitution in fucose residues .
  • Quantitative microanalysis (e.g., borohydride reduction) to quantify reducing ends and branching patterns .

Q. What synthetic strategies are used to produce this compound derivatives?

Methodological Answer:

  • Enzymatic synthesis : β1,4-galactosyltransferases are employed to catalyze glycosidic bond formation. For example, β1,4-galactosyltransferase from bovine milk was used to synthesize Galβ1-4GlcNAc-containing oligosaccharides .
  • Chemical synthesis : Stereoselective routes using protective group strategies (e.g., acetyl or benzyl groups) to control regioselectivity. Challenges include avoiding side reactions at the 4-position of N-acetylgalactosamine .
  • Hybrid approaches : Combining enzymatic and chemical steps to access complex derivatives, such as LNnT (lacto-N-neotetraose) .

Q. Key Challenges :

  • Achieving high stereochemical purity (e.g., avoiding α/β anomer mixtures) .
  • Scalability of enzymatic reactions due to substrate specificity limitations .

Q. What analytical methods are suitable for quantifying this compound in biological samples?

Methodological Answer:

  • TLC (Thin-Layer Chromatography) : Used for rapid screening of transglycosylation products (e.g., monitoring α-L-f1W392A enzyme activity) .
  • LC-MS/MS : Provides high sensitivity for plasma/serum quantification. A validated method for N-acetylglucosamine (structurally related) achieved a detection limit of 0.1 µg/mL .
  • NMR spectroscopy : Resolves anomeric configurations and linkage positions in purified oligosaccharides .

Q. How can contradictory data on glycosidic linkage positions (e.g., 3-O vs. 4-O substitution) be resolved?

Methodological Answer: Contradictions in Salmonella O-antigen structures (e.g., C-3 vs. C-4 fucose substitution ) require:

  • Orthogonal validation : Combine periodate oxidation with NMR to confirm substitution patterns. For example, absence of acetaldehyde in periodate studies supports 4-O-substitution .
  • Crystallography : Resolve 3D structures of oligosaccharide-enzyme complexes to unambiguously assign linkages.
  • Mutagenesis studies : Knock out specific glycosyltransferases in bacterial models to observe structural changes .

Q. What experimental approaches assess the transglycosylation activity of enzymes acting on this compound?

Methodological Answer:

  • TLC-based assays : Monitor substrate conversion using radiolabeled or chromogenic substrates (e.g., α-L-f1W392A enzyme activity on fucose derivatives) .
  • Mass spectrometry : Detect product masses and fragmentation patterns to confirm bond formation .
  • Kinetic studies : Measure KmK_m and VmaxV_{max} using purified enzymes. For example, β1,4-galactosyltransferase shows specificity for UDP-galactose and GlcNAc acceptors .

Key Finding :
β1,4-galactosyltransferase preferentially transfers galactose to the 4-position of N-acetylglucosamine in LNnT synthesis .

Q. How does this compound contribute to bacterial immune evasion?

Methodological Answer:

  • Structural mimicry : Salmonella O-antigens containing this residue mimic host glycans, evading antibody recognition .
  • Immunoassays : Use anti-O-antigen antibodies to test binding inhibition by synthetic oligosaccharides .
  • In vivo models : Compare virulence of wild-type vs. glycosyltransferase-knockout strains in murine infections .

Q. What methodologies map glycosylation sites involving this compound in glycoproteins?

Methodological Answer:

  • In-source fragmentation (ISF) : Coupled with LC-MS/MS to sequence glycopeptides. For example, ISF identified N-acetylglucosamine and galactose in fetuin glycans .
  • Enzymatic digestion : Use PNGase F to release N-glycans, followed by MALDI-TOF analysis.
  • Bioinformatics tools : Predict glycosylation motifs using databases like UniCarbKB .

Q. How can reproducibility issues in this compound quantification be addressed?

Methodological Answer:

  • Standardized protocols : Use internal standards (e.g., isotopically labeled N-acetylglucosamine) to normalize LC-MS/MS data .
  • Inter-laboratory validation : Collaborate across labs to establish consensus CV% thresholds (<15% for biomarker studies) .
  • Quality control matrices : Include reference materials with known concentrations in each assay batch .

Q. What experimental strategies determine enzyme specificity for this compound substrates?

Methodological Answer:

  • Substrate screening : Test activity against a panel of analogs (e.g., N-acetylgalactosamine vs. N-acetylglucosamine) .
  • Docking simulations : Predict binding affinities using molecular dynamics software (e.g., AutoDock).
  • Site-directed mutagenesis : Modify active-site residues (e.g., Trp392 in α-L-f1W392A) to alter substrate preference .

Q. How do stereochemical variations in this compound affect biological activity?

Methodological Answer:

  • Chiral chromatography : Separate α/β anomers using HPLC with cyclodextrin columns .
  • Biological assays : Compare immune responses to α- vs. β-linked isomers in murine models .
  • NMR-based binding studies : Measure affinity of lectins (e.g., galectins) for stereoisomers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.